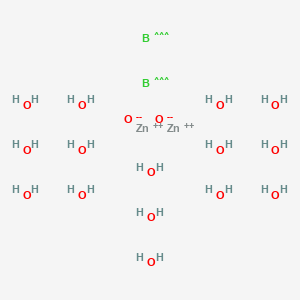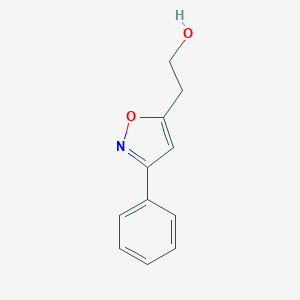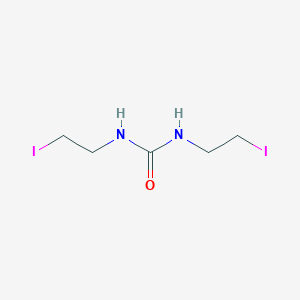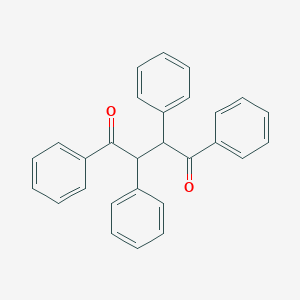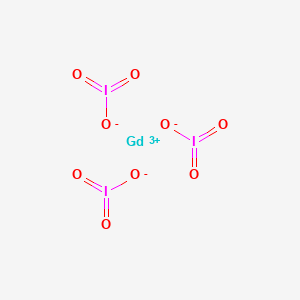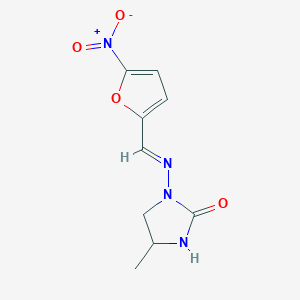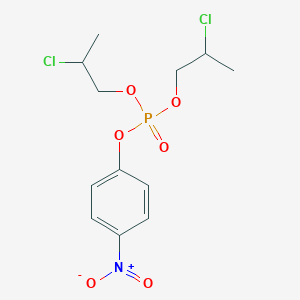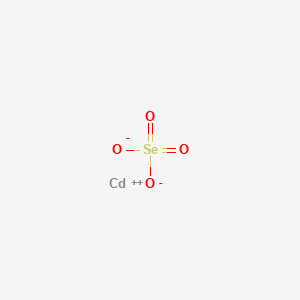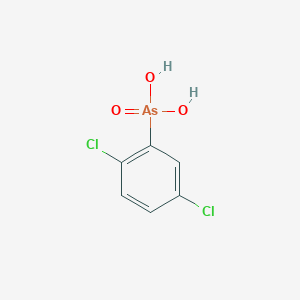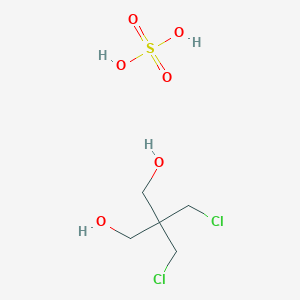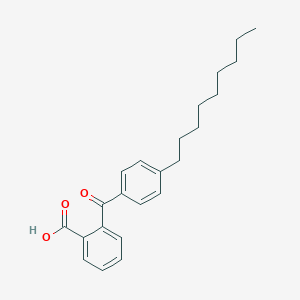
Beryllium selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium selenide (BeSe) is a binary compound of beryllium and selenium, with a chemical formula of BeSe. It is a semiconductor material that has been widely studied for its unique electronic and optical properties. Beryllium selenide is a promising material for applications in optoelectronics, such as solar cells and photodetectors, due to its high absorption coefficient and favorable bandgap.
Mecanismo De Acción
The mechanism of action of beryllium selenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium selenide has a high absorption coefficient and favorable bandgap, which make it a promising material for optoelectronic applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of beryllium selenide. However, it is known that beryllium is a toxic element that can cause lung cancer and other respiratory diseases. Therefore, precautions should be taken when handling beryllium selenide and other beryllium-containing materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beryllium selenide has several advantages for lab experiments, including its unique electronic and optical properties, which make it a promising material for optoelectronic applications. However, there are also limitations to its use, including the toxicity of beryllium and the difficulties associated with synthesizing and handling the material.
Direcciones Futuras
There are several future directions for research on beryllium selenide. One area of research is the development of new synthesis methods that can produce high-quality beryllium selenide films with improved properties. Another area of research is the use of beryllium selenide in new types of optoelectronic devices, such as infrared detectors and solar cells. Additionally, there is a need for further research on the toxicity of beryllium and the safety precautions that should be taken when handling beryllium-containing materials.
Conclusion:
In conclusion, beryllium selenide is a promising material for optoelectronic applications, with unique electronic and optical properties that make it a valuable material for research. However, precautions should be taken when handling beryllium-containing materials, and further research is needed to fully understand the mechanism of action and potential toxicity of beryllium selenide.
Métodos De Síntesis
Beryllium selenide can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and solution-based methods. CVD involves the decomposition of beryllium and selenium precursors in a high-temperature reactor, while MBE involves the deposition of beryllium and selenium atoms on a substrate in a vacuum chamber. Solution-based methods involve the reaction of beryllium and selenium precursors in a solvent, followed by precipitation and annealing.
Aplicaciones Científicas De Investigación
Beryllium selenide has been extensively studied for its electronic and optical properties, with applications in optoelectronics and other fields. One area of research has been the use of beryllium selenide in solar cells, due to its high absorption coefficient and favorable bandgap. Other areas of research include the use of beryllium selenide in photodetectors, light-emitting diodes (LEDs), and other optoelectronic devices.
Propiedades
Número CAS |
12232-25-6 |
|---|---|
Nombre del producto |
Beryllium selenide |
Fórmula molecular |
BeSe |
Peso molecular |
87.98 g/mol |
Nombre IUPAC |
selanylideneberyllium |
InChI |
InChI=1S/Be.Se |
Clave InChI |
UKGBSHWRVFPDKV-UHFFFAOYSA-N |
SMILES |
[Be]=[Se] |
SMILES canónico |
[Be]=[Se] |
Otros números CAS |
12232-25-6 |
Sinónimos |
beryllium selenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



